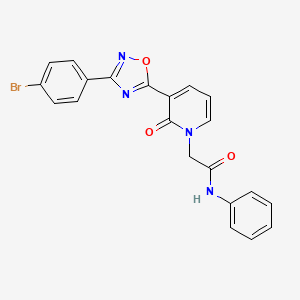
2-(3-(3-(4-bromophenyl)-1,2,4-oxadiazol-5-yl)-2-oxopyridin-1(2H)-yl)-N-phenylacetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
2-(3-(3-(4-bromophenyl)-1,2,4-oxadiazol-5-yl)-2-oxopyridin-1(2H)-yl)-N-phenylacetamide is a useful research compound. Its molecular formula is C21H15BrN4O3 and its molecular weight is 451.28. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Synthesis and Characterization
- A method for synthesizing derivatives of 2-(3-aryl-1,2,4-oxadiazol-5-yl)-N-phenylacetamide, including spectral analysis using NMR and mass analyses, has been developed, highlighting the efficient production of these compounds (Srivani et al., 2018).
Antimicrobial Properties
- Compounds with a 1,3,4-oxadiazole structure, similar to the queried compound, have demonstrated moderate to significant antibacterial activity, suggesting potential applications in antimicrobial research (Khalid et al., 2016).
- Another study synthesized a series of compounds bearing 1,3,4-oxadiazole and found them active against a selection of microbial species, indicating their relevance in antimicrobial drug development (Gul et al., 2017).
Anticancer Applications
- Research has explored the synthesis of related 1,2,4-oxadiazole compounds and their potential as apoptosis inducers and anticancer agents, suggesting the relevance of these compounds in cancer research (Zhang et al., 2005).
Structural Analysis and Polymorphism
- Studies on polymorphism in compounds containing 1,3,4-oxadiazole reveal insights into their structural variations and potential implications in drug design and development (Shishkina et al., 2019).
Synthesis of Novel Analogues
- Synthesis of novel bioactive analogs bearing the 1,2,4-oxadiazole structure has been explored, contributing to the development of new molecules with potential biological activities (Maftei et al., 2013).
Insecticidal Activity
- Some analogs containing 1,2,4-oxadiazole rings have been studied for their insecticidal activity, providing insights into their potential use in pest control (Li et al., 2013).
properties
IUPAC Name |
2-[3-[3-(4-bromophenyl)-1,2,4-oxadiazol-5-yl]-2-oxopyridin-1-yl]-N-phenylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H15BrN4O3/c22-15-10-8-14(9-11-15)19-24-20(29-25-19)17-7-4-12-26(21(17)28)13-18(27)23-16-5-2-1-3-6-16/h1-12H,13H2,(H,23,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WQAIGDYRINXTRU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)NC(=O)CN2C=CC=C(C2=O)C3=NC(=NO3)C4=CC=C(C=C4)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H15BrN4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
451.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

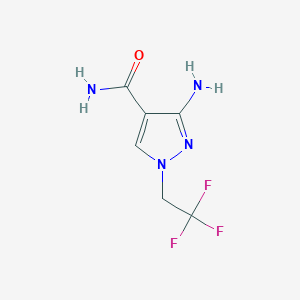
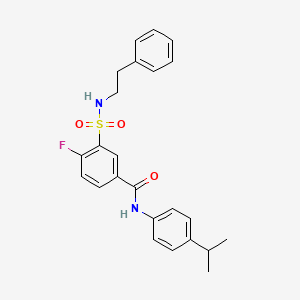

![3-Methyl-6-[3-(2-propan-2-ylbenzimidazol-1-yl)azetidin-1-yl]pyrimidin-4-one](/img/structure/B2453639.png)
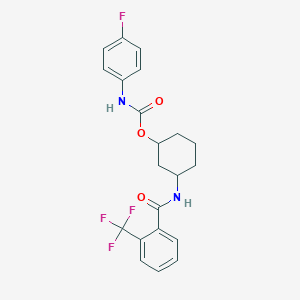
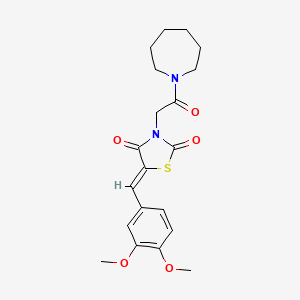

![1-(2,5-Dimethoxyphenyl)-3-[1-(3-fluorophenyl)-5-oxopyrrolidin-3-yl]urea](/img/structure/B2453646.png)
![N-(furan-2-ylmethyl)-3-methyl-N-((1-methyl-1,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-yl)methyl)-2-oxo-2,3-dihydrobenzo[d]oxazole-5-sulfonamide](/img/structure/B2453647.png)
![tert-butyl N-(1-{8-oxa-3,5-diazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2,4,6,10,12-hexaen-6-yl}piperidin-4-yl)carbamate](/img/structure/B2453652.png)
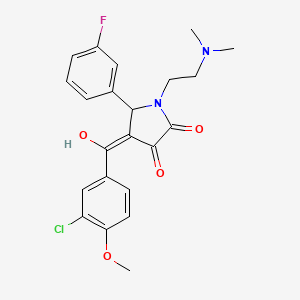
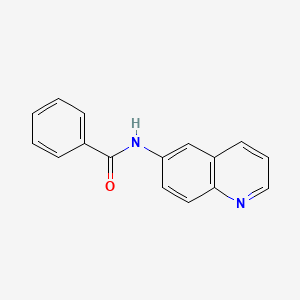
![(4-(5-Chloro-4-methylbenzo[d]thiazol-2-yl)piperazin-1-yl)(2,3-dimethoxyphenyl)methanone](/img/structure/B2453655.png)
![3-(4-ethoxyphenyl)-5-(3-methoxybenzyl)-5H-pyrazolo[4,3-c]quinoline](/img/structure/B2453656.png)